molecular formula C15H13NO2 B1662369 (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile CAS No. 524047-78-7

(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile

Cat. No. B1662369
M. Wt: 239.27 g/mol
InChI Key: GHZHWDWADLAOIQ-ZDUSSCGKSA-N
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Description

The compound “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” is a type of organic compound known as a phenol . Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly bonded to a carbon atom in a benzene ring .


Synthesis Analysis

While specific synthesis methods for “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” were not found, there are general methods for synthesizing phenolic compounds. For example, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of phenolic compounds typically includes a benzene ring with a hydroxyl group attached . The exact structure of “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including oxidation and reduction reactions . The specific reactions that “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” would undergo depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For phenolic compounds, these properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Estrogen Receptor-Beta Selectivity

(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile, commonly referred to as DPN, has been identified as a compound with significant selectivity for the estrogen receptors, specifically estrogen receptor-beta (ERβ). DPN acts as an agonist on both ERα and ERβ subtypes but demonstrates a notably higher relative binding affinity and potency for ERβ. This selectivity makes DPN a valuable tool in understanding the differences in structure and biological function of ERα and ERβ, potentially contributing to the development of novel ligands with subtype selectivity for estrogen receptors (Meyers et al., 2001).

Cardioprotective Effects

Research has also explored the cardioprotective effects of DPN. In a study involving ovariectomized female mice, treatment with DPN exhibited significant functional recovery in heart models subjected to ischemia-reperfusion injury. This suggests that ERβ stimulation by compounds like DPN may offer cardioprotection, particularly in contexts where endogenous estrogen is lacking (Nikolic et al., 2007).

Antihypertensive Action

An earlier study in 1954 investigated the antihypertensive action of diarylalkanonitriles, including compounds similar to DPN. This research showed that these compounds had depressor activity on renal and metacorticoid hypertension in rats, providing an early indication of the potential therapeutic applications of DPN-like compounds in cardiovascular health (Sturtevant et al., 1954).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For phenolic compounds, potential hazards could include skin and eye irritation, and respiratory irritation .

Future Directions

Future research on “®-2,3-Bis(4-hydroxyphenyl)-propionitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications .

properties

IUPAC Name

(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile

CAS RN

524047-78-7
Record name Di-p-hydroxyphenylpropionitrile, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DI-P-HYDROXYPHENYLPROPIONITRILE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Ruka, LL Burger, SM Moenter - Endocrinology, 2016 - academic.oup.com
Gonadal steroids regulate the pattern of GnRH secretion. Arcuate kisspeptin (kisspeptin, neurokinin B, and dynorphin [KNDy]) neurons may convey steroid feedback to GnRH neurons. …
Number of citations: 54 academic.oup.com
KA Ruka - 2015 - deepblue.lib.umich.edu
Pulsatile gonadotropin-releasing hormone (GnRH) release is essential to fertility and is modulated by gonadal steroids, most likely via steroid-sensitive afferents. Arcuate neurons …
Number of citations: 0 deepblue.lib.umich.edu

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